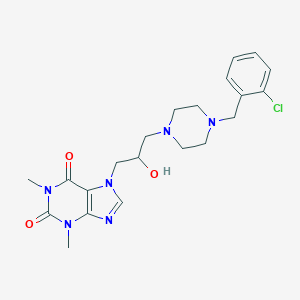![molecular formula C29H18N2O4 B011589 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide CAS No. 105043-55-8](/img/structure/B11589.png)
3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide has various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide in lab experiments is its potent anti-cancer activity. It can be used as a lead compound for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its structure-activity relationship to identify more potent analogs. Additionally, the compound can be modified to improve its solubility and bioavailability for in vivo studies. Finally, further research can be conducted to elucidate the mechanism of action of this compound and its interactions with other cellular components.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide involves the reaction of 5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridine-6-carboxylic acid with 3-aminobenzoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
Numéro CAS |
105043-55-8 |
|---|---|
Nom du produit |
3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide |
Formule moléculaire |
C29H18N2O4 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
3-methyl-N-(5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)benzamide |
InChI |
InChI=1S/C29H18N2O4/c1-15-7-6-8-16(13-15)29(35)31-22-14-20-25(30-21-12-5-4-11-19(21)26(20)32)24-23(22)27(33)17-9-2-3-10-18(17)28(24)34/h2-14H,1H3,(H,30,32)(H,31,35) |
Clé InChI |
ZFYQNGKMGOSUBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3C(=C4C(=C2)C(=O)C5=CC=CC=C5N4)C(=O)C6=CC=CC=C6C3=O |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C3C(=C4C(=C2)C(=O)C5=CC=CC=C5N4)C(=O)C6=CC=CC=C6C3=O |
Autres numéros CAS |
105043-55-8 |
Synonymes |
3-Methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




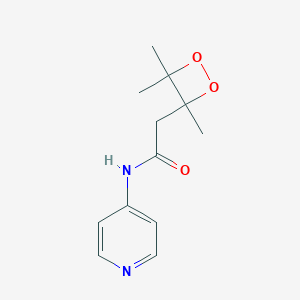
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

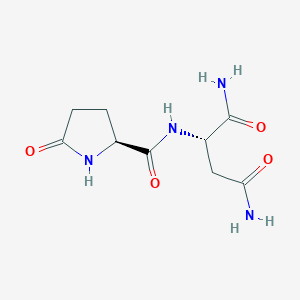

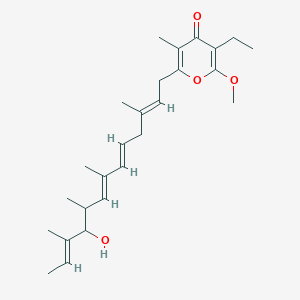

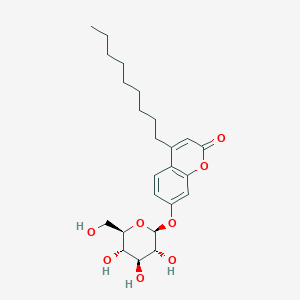

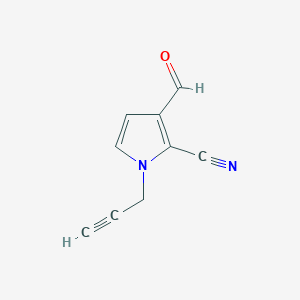

![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
